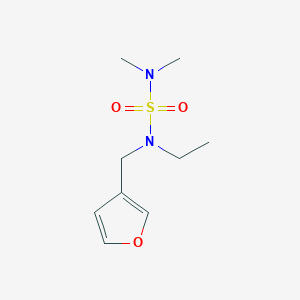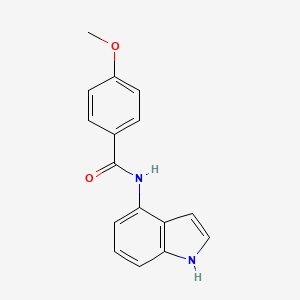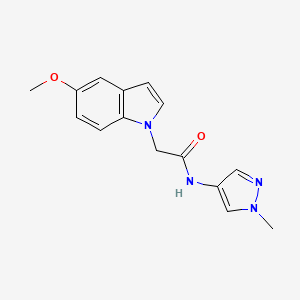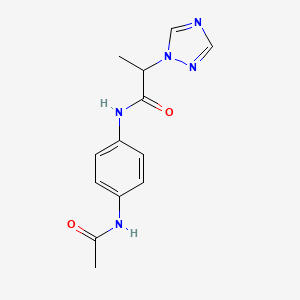
N-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Furasemide and is a sulfonamide derivative. Furasemide is a white crystalline powder that is soluble in water and is commonly used as a diuretic agent.
Wirkmechanismus
Furasemide works by blocking the sodium-potassium-chloride co-transporter in the ascending limb of the loop of Henle in the kidneys. This results in the excretion of sodium, chloride, and water from the body, leading to a decrease in blood volume and blood pressure.
Biochemical and physiological effects:
Furasemide has several biochemical and physiological effects on the body. It reduces blood volume and blood pressure, increases urine output, and decreases fluid accumulation in the body. Furasemide also has a mild diuretic effect, which can help to reduce edema and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
Furasemide has several advantages when used in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. Furasemide is also stable and can be stored for long periods without degradation. However, Furasemide has some limitations when used in laboratory experiments. It is a potent diuretic agent, which can affect the results of some experiments. Additionally, Furasemide has a short half-life, which can make it difficult to maintain a consistent concentration in the body.
Zukünftige Richtungen
There are several future directions for research on Furasemide. One potential area of research is the development of new derivatives of Furasemide that have improved pharmacological properties. Another area of research is the investigation of the use of Furasemide in the treatment of other medical conditions, such as pulmonary edema and liver cirrhosis. Additionally, research on the mechanism of action of Furasemide could lead to the development of new drugs that target the same pathway.
Synthesemethoden
The synthesis of Furasemide involves the reaction of furan-3-ylmethylamine with dimethylsulfamoyl chloride in the presence of a base. The reaction occurs at room temperature and yields Furasemide as the final product. The synthesis of Furasemide is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Furasemide has been extensively studied for its potential applications in the field of medicine. It has been found to be effective in treating hypertension, congestive heart failure, and edema. Furasemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased urine output and reduced fluid accumulation in the body.
Eigenschaften
IUPAC Name |
N-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-4-11(15(12,13)10(2)3)7-9-5-6-14-8-9/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZVNYPNBOGZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=COC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)




![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)

